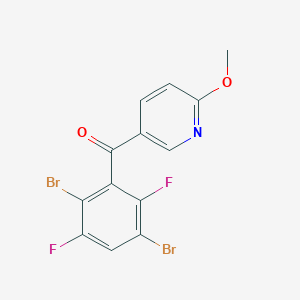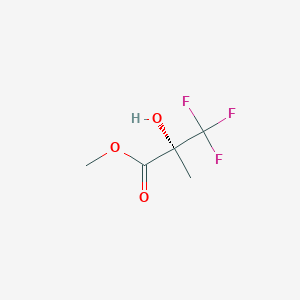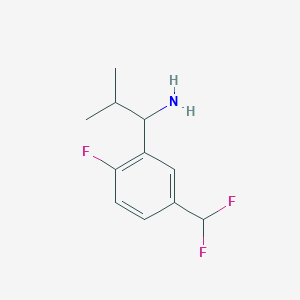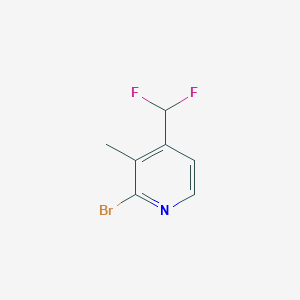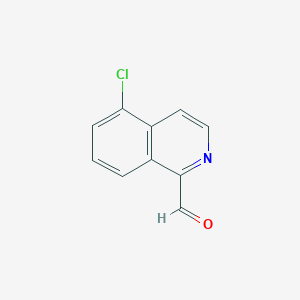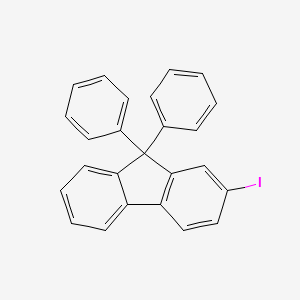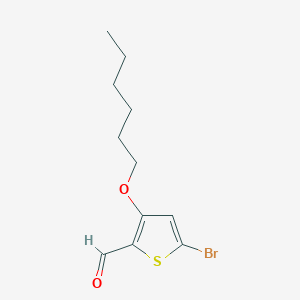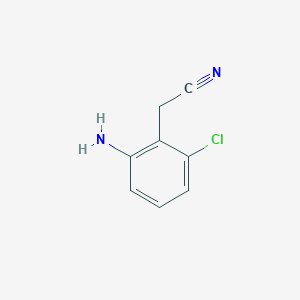
2-(2-Amino-6-chlorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-6-chlorophenyl)acetonitrile is an organic compound with a molecular formula of C8H7ClN2. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-chlorophenyl)acetonitrile typically involves the reaction of 2-amino-6-chlorobenzaldehyde with a suitable cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with ammonium chloride and potassium cyanide in an aqueous medium to form the desired nitrile compound. The reaction conditions usually involve mild temperatures and a slightly acidic pH to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-Amino-6-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-(2-Amino-6-chlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(2-Amino-6-chlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Amino-4-chlorophenyl)acetonitrile
- 2-(2-Amino-6-bromophenyl)acetonitrile
- 2-(2-Amino-6-fluorophenyl)acetonitrile
Uniqueness
2-(2-Amino-6-chlorophenyl)acetonitrile is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activities. The chlorine atom can also influence the reactivity of the compound in various chemical reactions, making it distinct from its analogs with different halogen substitutions.
属性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC 名称 |
2-(2-amino-6-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4,11H2 |
InChI 键 |
WHYUEVAIJMPJNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
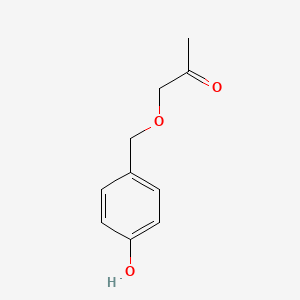
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)

